molecular formula C22H23ClN2O4 B264802 methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Cat. No. B264802
M. Wt: 414.9 g/mol
InChI Key: NVCZZJMIHLQRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is not fully understood. However, it has been suggested that the compound inhibits the activity of specific enzymes that are involved in inflammation and pain. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models, indicating its potential use as a pain medication. Additionally, the compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

Methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, and high yields can be obtained using the optimized synthesis method. Additionally, the compound has been extensively studied for its mechanism of action, making it a useful tool for researchers studying inflammation, pain, and cancer. However, one limitation is that the compound has not been extensively studied in humans, and its safety and efficacy are not fully understood.

Future Directions

There are several future directions for research on methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate. One direction is to further study the compound's mechanism of action and its potential use as a pain medication and cancer treatment. Additionally, researchers could investigate the compound's safety and efficacy in humans to determine its potential as a new drug. Another direction is to explore the compound's potential use in other fields, such as agriculture or materials science. Overall, methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has significant potential for various scientific research applications, and further studies are needed to fully understand its properties and potential uses.

Synthesis Methods

Methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is synthesized using a specific method. The synthesis involves the reaction of 3-chloroaniline with 2,3,4,6,7,8-hexahydro-1H-pyrazino[1,2-a]quinoline-5,10-dione in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to obtain methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate. The synthesis method has been optimized to obtain high yields of the product.

Scientific Research Applications

Methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has potential applications in various scientific research fields. One of the primary areas of research is in the development of new drugs. The compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, the compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

Product Name

methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

IUPAC Name

methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate

InChI

InChI=1S/C22H23ClN2O4/c1-22(2)10-14-17(15(26)11-22)16(12-5-4-6-13(23)9-12)18(21(28)29-3)19-20(27)24-7-8-25(14)19/h4-6,9,16H,7-8,10-11H2,1-3H3,(H,24,27)

InChI Key

NVCZZJMIHLQRKS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC(=CC=C4)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC(=CC=C4)Cl)C(=O)C1)C

Origin of Product

United States

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